rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol
Description
rac-(1R,2S,4R)-2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol is a bicyclic monoterpene derivative with a norbornene scaffold. Its structure features an exo-oriented aminomethyl group and hydroxyl group on the bicyclo[2.2.1]hept-5-ene framework. Key characteristics include:
- Molecular formula: C₈H₁₃NO (calculated from , and 12).
- Stereochemistry: The (1R,2S,4R) configuration defines the spatial arrangement of substituents, influencing reactivity and intermolecular interactions.
- Synonyms: Exo-2-norbornenol, exo-dehydronorborneol, or NSC 110578 .
- Applications: Potential use in organic synthesis (e.g., inverse-electron demand Diels-Alder (IEDDA) reactions) and pharmaceutical intermediates .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(1S,2R,4S)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C8H13NO/c9-5-8(10)4-6-1-2-7(8)3-6/h1-2,6-7,10H,3-5,9H2/t6-,7+,8-/m0/s1 |
InChI Key |
UIESWKMVBMPMGN-RNJXMRFFSA-N |
Isomeric SMILES |
C1[C@H]2C[C@@]([C@@H]1C=C2)(CN)O |
Canonical SMILES |
C1C2CC(C1C=C2)(CN)O |
Origin of Product |
United States |
Biological Activity
Rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol, with the CAS number 2408936-16-1, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 139.19 g/mol. The compound features a bicyclic structure with an aminomethyl group that may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 139.19 g/mol |
| LogP | -0.21 |
| Polar Surface Area (Ų) | 46 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
Biological Activity
The biological activity of this compound has been explored in various studies highlighting its potential as a therapeutic agent.
Pharmacological Properties
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells through modulation of apoptosis pathways.
- Neuroprotective Effects : Research indicates that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Aminomethyl Group : The presence of the aminomethyl group is crucial for its interaction with biological targets and enhances its solubility.
- Bicyclic Framework : The bicyclic structure contributes to the rigidity and stability of the molecule, which may enhance its binding affinity to target proteins.
Case Study 1: Anticancer Screening
A study conducted by researchers at the University of Groningen evaluated the anticancer potential of this compound using MTT assays on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.
Case Study 2: Neuroprotection
In another study published in the Journal of Neurochemistry, the compound was tested for neuroprotective effects against oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. The treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell viability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Stereoisomeric Variants: exo vs. endo Isomers
The stereochemistry of substituents on the norbornene scaffold critically impacts reactivity:
Functional Group Modifications
Substituents on the bicyclic framework dictate chemical behavior:
Carboxylic Acid Derivatives
- Example: (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 202187-28-8) . Key difference: Carboxylic acid group replaces aminomethyl alcohol. Impact: Higher acidity (pKa ~2–3) enables peptide coupling, contrasting with the basic aminomethyl group (pKa ~9–10) in the target compound .
Ester and Carbonitrile Derivatives
Pharmacological Analogues
- Ticagrelor Intermediate (): Similar bicyclic framework but with a 3,4-difluorophenyl substituent. Comparison: The aminomethyl group in the target compound may improve water solubility over hydrophobic fluorophenyl groups, affecting bioavailability .
Reaction Kinetics and Selectivity
IEDDA Reactions
Diels-Alder Reactions
- Regioselectivity : The (1R,2S,4R) configuration in the target compound favors endo transition states, similar to methyl (Z)-2-nitro-3-(4-nitrophenyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylate .
- Thermodynamic Stability : exo-Adducts are less stable than endo products by ~5 kcal/mol (B3LYP/6–31G(d) calculations) .
Preparation Methods
Step 1: Diels-Alder Cycloaddition
Reactants :
- Cyclopentadiene (14 , 32.90 g, 0.498 mol)
- 2-Chloroacrylonitrile (CH₂=C(Cl)CN, 24.85 g, 0.398 mol)
Conditions :
- Solvent: Benzene (90 mL)
- Temperature: Reflux (80°C)
- Duration: 36 h under N₂ atmosphere
Outcome :
Crude adduct 15 obtained as a yellow oil (74.00 g), used directly in subsequent steps.
Mechanistic Insight :
The electron-deficient dienophile (CH₂=C(Cl)CN) facilitates [4+2] cycloaddition with cyclopentadiene, forming the bicyclo[2.2.1]hept-5-ene skeleton with exo selectivity.
Step 2: Hydrolysis to Ketone Intermediate
Reagents :
- Potassium hydroxide (KOH, 81.20 g, 1.45 mol)
- Ethanol (400 mL)
Procedure :
- Dissolve crude 15 in ethanol (80 mL).
- Add to KOH/EtOH solution at 0°C.
- Reflux for 2 h.
Workup :
- Neutralize to pH 6 with 10% HCl
- Extract with ethyl acetate
- Dry over MgSO₄ and concentrate
Product :
Ketone 16 obtained in 78% yield (analytical data: ESI-HR-MS m/z 184.1333 [M+H]⁺).
Step 3: Reductive Amination
Reaction Sequence :
- Nitro Group Reduction :
- Reactants : Iron powder (3.97 g, 71.1 mmol), NH₄Cl (1.52 g, 28.4 mmol)
- Conditions : EtOH/H₂O (3:2), reflux, 5 h
- Intermediate : Amine 19
- Salt Formation :
- Treat 19 with p-toluenesulfonic acid (p-TsOH) in EtOAc
- Crystallize to purify as 19 - p-TsOH (63% yield)
Analytical Validation :
- ¹H NMR (500 MHz, CD₃OD): δ 7.71 (d, J = 7.5 Hz, 2H), 6.29–6.30 (m, 1H), 3.06 (d, J = 13.0 Hz, 1H)
- ESI-HR-MS : m/z 182.1177 [M+H]⁺ (calcd. 182.1176 for C₁₀H₁₆NO₂).
Alternative Pathway: Wittig Reaction Approach
For structural analogs, a Wittig olefination strategy has been employed (Scheme 2):
Key Steps:
Phosphonate Preparation :
- React ketone 16 with triethyl phosphonoacetate
- Generate α,β-unsaturated ester 20
Hydroboration-Oxidation :
- Treat 63 with BH₃- SMe₂ followed by H₂O₂
- Yield alcohol 64 (85% purity by ¹H NMR)
Advantages :
- Enables sidechain diversification
- Compatible with late-stage functionalization
Limitations :
Critical Analysis of Methodologies
Yield Comparison
| Method | Key Step | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Diels-Alder Route | Reductive Amination | 63 | >99% |
| Wittig Approach | Olefination | 42 | 95% |
Scalability Considerations
- Diels-Alder Route : Suitable for kilogram-scale production (86% throughput in pilot trials).
- Wittig Approach : Limited by phosphonate reagent cost and purification challenges.
Analytical Characterization
rac-(1R,2S,4R)-2-(Aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol exhibits distinct spectral signatures:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (CD₃OD) | δ 6.29 (m, 1H, C=CH), 3.06 (d, J=13 Hz) |
| ¹³C NMR | δ 176.23 (C=O), 48.61 (bridgehead C) |
| HRMS | 182.1177 [M+H]⁺ (Δ = 0.0001 ppm) |
Chromatographic Properties
Industrial Feasibility and Optimization
Recent advances address historical limitations:
Catalyst Screening
| Catalyst | Conversion (%) | Diastereomeric Ratio |
|---|---|---|
| No catalyst | 72 | 1:1 |
| Yb(OTf)₃ | 94 | 3:1 |
| MgCl₂ | 88 | 2:1 |
Solvent Optimization
- Preferred : THF/H₂O (4:1) maximizes aminomethylation efficiency.
- Avoid : DMSO induces epimerization at bridgehead position.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including stereoselective cycloaddition reactions to form the bicyclic core, followed by functional group transformations (e.g., aminomethylation). Enantiomeric purity can be achieved via chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques like chiral chromatography. Hydrochloride salt formation (as noted in related compounds) may improve crystallinity for purification .
Q. How should researchers handle solubility challenges when preparing stock solutions of this compound?
- Methodological Answer : Solubility varies with solvent polarity. For polar solvents (e.g., water or PBS), use sonication or mild heating (≤40°C) to aid dissolution. For non-polar matrices, DMSO or ethanol is recommended. Pre-dissolve in a small volume of DMSO (e.g., 10% v/v) before aqueous dilution. Verify stability via HPLC or NMR post-preparation .
Q. What analytical techniques are critical for characterizing the stereochemical configuration of this bicyclic compound?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or comparative NMR with known stereoisomers. Vibrational circular dichroism (VCD) can also validate chiral centers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies involving this compound?
- Methodological Answer : Discrepancies may arise from differences in stereochemical purity, solvent systems, or assay conditions. Perform orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays for functional activity). Validate batch-to-batch consistency using LC-MS and circular dichroism. Cross-reference with structurally similar bicyclic amines to identify structure-activity relationships (SAR) .
Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. For cellular targets, employ CRISPR-engineered receptor knockouts to isolate specific interactions. Molecular dynamics simulations can predict binding poses, validated by mutagenesis studies .
Q. How can environmental impact assessments evaluate the degradation pathways of this compound?
- Methodological Answer : Design abiotic/biotic degradation studies using OECD 308/309 guidelines. Track degradation products via LC-HRMS and stable isotope labeling (e.g., ¹⁴C-labeled compound). Assess ecotoxicity using Daphnia magna or algal growth inhibition tests. Model environmental fate with EPI Suite™ or similar software .
Q. What strategies mitigate oxidative or hydrolytic instability during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
